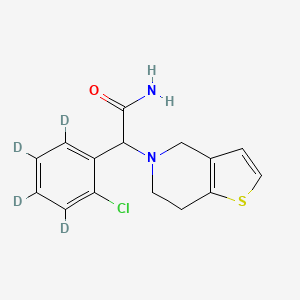

Clopidogrel Amide-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Clopidogrel Amide-d4 is a synthetic compound that is used in scientific research as a tool to investigate the biochemical and physiological effects of clopidogrel, a widely used antiplatelet drug. Clopidogrel Amide-d4 is a stable and non-toxic compound that can be used to study the effects of clopidogrel in laboratory experiments.

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Responses

Clopidogrel has significantly reduced the incidence of recurrent atherothrombotic events in patients with acute coronary syndrome (ACS) and in those undergoing percutaneous coronary intervention (PCI). However, recurrence events still remain, which may be partly due to inadequate platelet inhibition by standard clopidogrel therapy . The identification of factors contributing to the variation in clopidogrel response is needed to improve platelet inhibition and to reduce risk for cardiovascular events .

Genetic Polymorphisms

Genetic polymorphisms involved in clopidogrel’s absorption, metabolism, and the P2Y12 receptor may interfere with its antiplatelet activity . Recent evidence indicated that epigenetic modification may also affect clopidogrel response .

Non-genetic Factors

Non-genetic factors such as demographics, disease complications, and drug-drug interactions can impair the antiplatelet effect of clopidogrel .

Clopidogrel Resistance

Failure to achieve a drug response is referred to as clopidogrel resistance . Similarly, a higher activation of platelets during clopidogrel therapy—high on-treatment platelet reactivity—is equivalent to a reduced effectiveness of a therapy .

Predictors of Clopidogrel High On-Treatment Platelet Reactivity

Several important predictors contributing to clopidogrel resistance were identified, including genetic polymorphisms, the concomitant use of other drugs, or vascular risk factors, in particular nonsmoking and diabetes .

Impact on Clinical Outcomes and Prognosis

Clopidogrel high on-treatment platelet reactivity has a negative impact on the clinical course of stroke, worsens the early- and long-term prognoses, and increases the risk of recurrent vascular events .

Mechanism of Action

Target of Action

Clopidogrel Amide-d4, like its parent compound Clopidogrel, primarily targets the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets . These receptors play a crucial role in platelet activation, a key process in blood clot formation .

Mode of Action

Clopidogrel Amide-d4 is a prodrug, which means it needs to be metabolized into its active form to exert its therapeutic effects . The active metabolite of Clopidogrel Amide-d4 irreversibly inhibits the P2Y12 component of ADP receptors on the platelet surface . This inhibition prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby reducing platelet aggregation . This means that platelets blocked by Clopidogrel Amide-d4 are affected for the remainder of their lifespan, which is approximately 7 to 10 days .

Biochemical Pathways

The metabolic activation of Clopidogrel Amide-d4 involves two steps . First, it is metabolized to 2-oxo-clopidogrel, primarily by cytochrome P450 enzymes, including CYP1A2 and CYP2B6 . Then, 2-oxo-clopidogrel is converted to the active thiol metabolite, either through the hydrolytic cleavage of the thioester bond (a non-oxidative pathway) or through further metabolism by cytochrome P450 enzymes .

Pharmacokinetics

Clopidogrel Amide-d4, like Clopidogrel, is well absorbed after oral administration . It is extensively metabolized in the liver via esterase-mediated hydrolysis to an inactive carboxylic acid derivative and via cytochrome P450-mediated oxidation (primarily CYP2C19) to an active thiol metabolite . The pharmacokinetics of Clopidogrel Amide-d4 can be influenced by genetic polymorphisms in the genes encoding for cytochrome P450 2C19 .

Result of Action

The molecular effect of Clopidogrel Amide-d4 is the prevention of platelet aggregation, which is a key step in the formation of blood clots . On a cellular level, this results in a reduced ability of the platelets to stick together and form a dangerous blood clot . This antiplatelet effect helps prevent blood clots in conditions such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease .

Action Environment

The action, efficacy, and stability of Clopidogrel Amide-d4 can be influenced by various environmental factors. For instance, co-medications, such as proton pump inhibitors, can affect the clinical efficacy of Clopidogrel Amide-d4 by inhibiting the cytochrome P450 enzymes involved in its metabolic activation . Additionally, factors such as diet, smoking, and alcohol can also influence the pharmacokinetics and pharmacodynamics of Clopidogrel Amide-d4 .

properties

IUPAC Name |

2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXAUBVRPEIQR-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)N)N2CCC3=C(C2)C=CS3)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)

![(3aS,7aS)-8-(1-Ethoxyethoxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol](/img/structure/B562092.png)

![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-in](/img/structure/B562093.png)